![molecular formula C7H10INO B2620258 2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide CAS No. 2242694-00-2](/img/structure/B2620258.png)

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

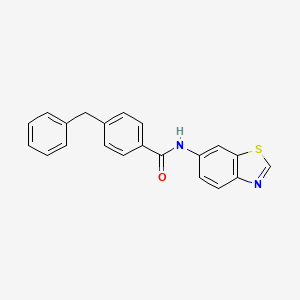

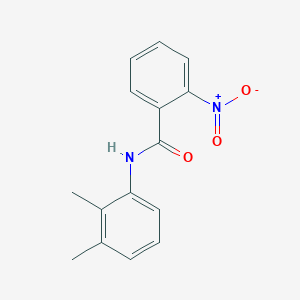

“2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide” is a chemical compound with the CAS Number: 2242694-00-2 . It has a molecular weight of 251.07 and its IUPAC name is 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) . This indicates that the compound contains a bicyclo[1.1.1]pentane core with an iodine atom and an acetamide group attached .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.07 .Scientific Research Applications

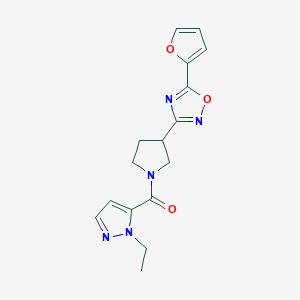

Bioisosteres in Drug Discovery

BCPs are important bioisosteres of 1,4-disubstituted arenes, tert-butyl and acetylenic groups that can impart physicochemical benefits on drug candidates . They can increase the solubility and potency of a medicine, potentially reducing the therapeutic dose required .

Synthesis of Biologically-Relevant Targets

The chemistry of BCPs displays broad substrate scope and functional group tolerance, enabling application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Materials Science

Over the past three decades, the application of BCP derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors and metal–organic frameworks has been extensively investigated .

Construction of Bicyclo[1.1.1]pentane Framework

Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .

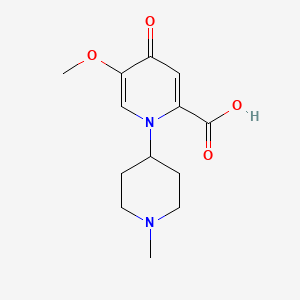

Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives

Methodology for substitution of the bridge positions in BCPs remains underdeveloped . Most reported methods forge the key substituent bond prior to construction of the BCP core itself .

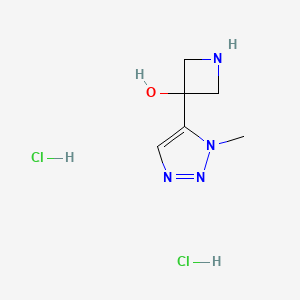

Synthesis of Azide-Containing Bicyclo[1.1.1]pentane Species

The use of mild and metal-free conditions provides a highly efficient route to construct azide-containing BCP species with various applications in synthetic organic chemistry .

properties

IUPAC Name |

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10INO/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQAPXBVPPNDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate](/img/structure/B2620175.png)

![methyl 3-ethyl-5-{[4-(2-furoyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2620188.png)

![methyl 4-{[(2Z)-7-hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2620192.png)

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620196.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2620197.png)